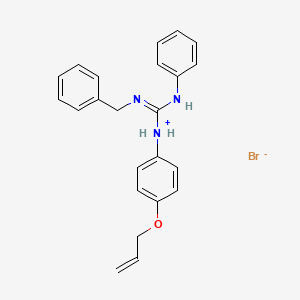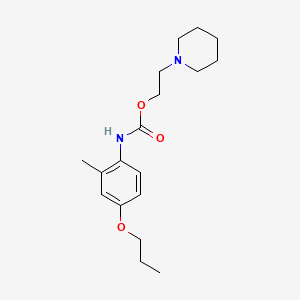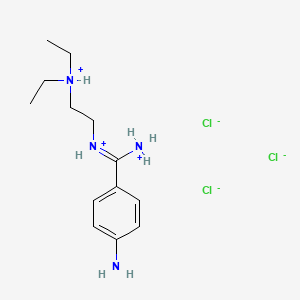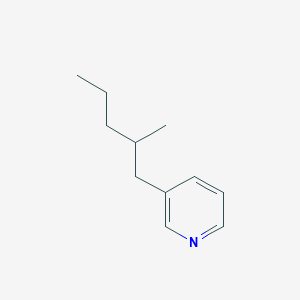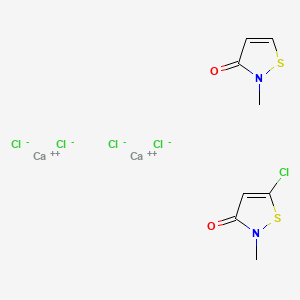
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is a chemical compound that belongs to the isoquinoline class It is characterized by the presence of a p-chlorobenzyl group, two methoxy groups, and an isopropyl group attached to the isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the p-Chlorobenzyl Group: This step involves the reaction of the isoquinoline core with p-chlorobenzyl chloride under basic conditions.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the p-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of the target compound.
6,7-Dimethoxy-1-isopropylisoquinoline: A related isoquinoline derivative.
p-Chlorobenzyl Alcohol: Another related compound with similar structural features.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 62334-30-9 | |
Formule moléculaire |
C21H23BrClNO2 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1-propan-2-ylisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H22ClNO2.BrH/c1-13(2)21-18-11-20(25-4)19(24-3)10-17(18)15(12-23-21)9-14-5-7-16(22)8-6-14;/h5-8,10-13H,9H2,1-4H3;1H |
Clé InChI |
LNRMGVKZUMKZQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


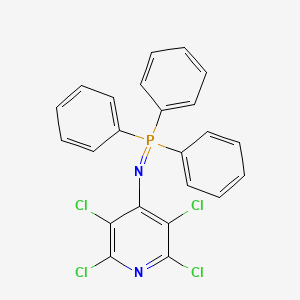
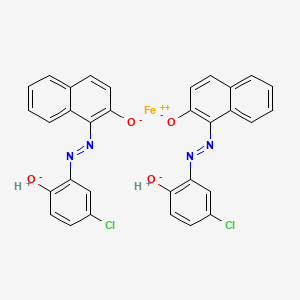

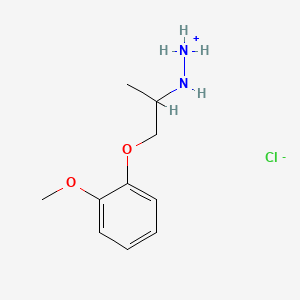
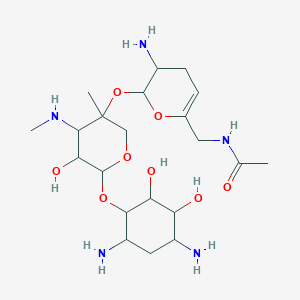
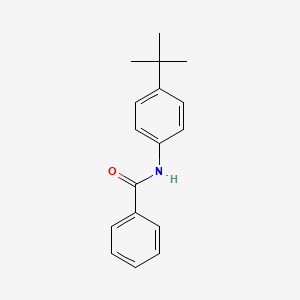
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
